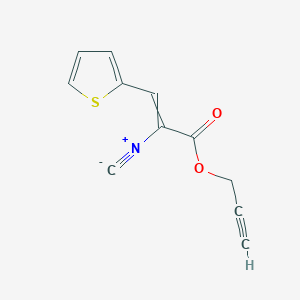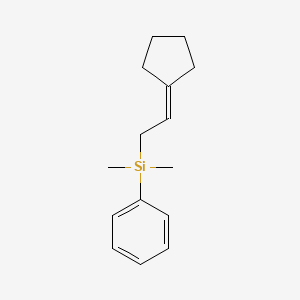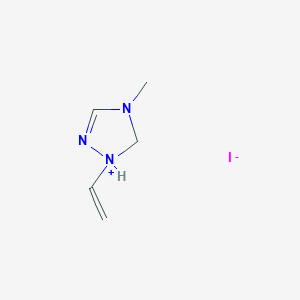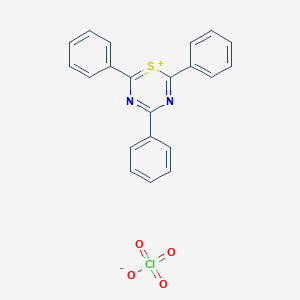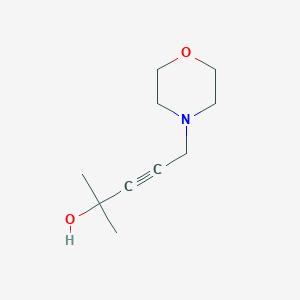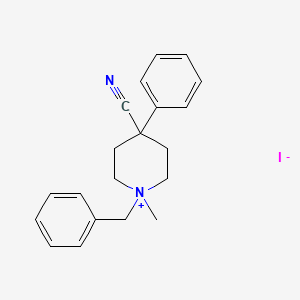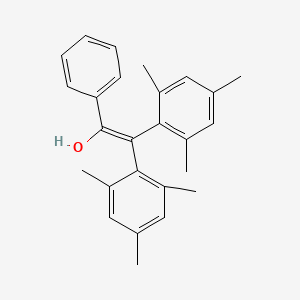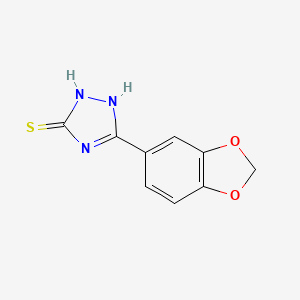![molecular formula C11H12Cl2O2 B14447646 4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol CAS No. 74706-20-0](/img/structure/B14447646.png)
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol is a chemical compound with the molecular formula C₁₁H₁₂Cl₂O₂ It is a type of phenol derivative, characterized by the presence of a dichloropentyl group attached to the phenol ring through an ether linkage
Preparation Methods
The synthesis of 4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol typically involves the reaction of 4-hydroxyphenol with 5,5-dichloropent-4-en-1-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction mixture is then heated to promote the reaction and obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form esters or sulfonates.
Scientific Research Applications
4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions. Its phenolic structure allows it to interact with biological molecules, making it useful in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo various chemical modifications makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s phenolic structure allows it to form hydrogen bonds and other interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Properties
CAS No. |
74706-20-0 |
|---|---|
Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
4-(5,5-dichloropent-4-enoxy)phenol |
InChI |
InChI=1S/C11H12Cl2O2/c12-11(13)3-1-2-8-15-10-6-4-9(14)5-7-10/h3-7,14H,1-2,8H2 |
InChI Key |
UGBCWXMJTSSSNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)

